ethyl (3E)-3-(2-phenylhydrazin-1-ylidene)butanoate
Description
Ethyl (3E)-3-(2-phenylhydrazin-1-ylidene)butanoate (CAS: 6078-46-2) is an ethyl ester derivative featuring a phenylhydrazin-ylidene substituent. Its molecular formula is C₁₂H₁₆N₂O₂, with a molar mass of 220.27 g/mol . This compound is recognized as Edaravone Impurity 22, a byproduct or degradation product in the synthesis of the pharmaceutical agent edaravone, a neuroprotective drug used in stroke treatment.
Properties
IUPAC Name |
ethyl (3E)-3-(phenylhydrazinylidene)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-16-12(15)9-10(2)13-14-11-7-5-4-6-8-11/h4-8,14H,3,9H2,1-2H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOGMIIQZNTEGK-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NNC1=CC=CC=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C(=N/NC1=CC=CC=C1)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2061958-41-4 | |
| Record name | Ethyl 3-(2-phenylhydrazinylidene)butanoate, (3E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R6FC2V6JF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3E)-3-(2-phenylhydrazin-1-ylidene)butanoate typically involves the condensation reaction between ethyl acetoacetate and phenylhydrazine. The reaction is usually carried out in an acidic or basic medium to facilitate the formation of the hydrazone linkage. The reaction conditions may include:
Solvent: Ethanol or methanol
Catalyst: Acetic acid or sodium acetate
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3E)-3-(2-phenylhydrazin-1-ylidene)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
Oxidation Products: Corresponding oxides or ketones
Reduction Products: Amines
Substitution Products: Various substituted hydrazones
Scientific Research Applications
Chemistry
Ethyl (3E)-3-(2-phenylhydrazin-1-ylidene)butanoate serves as a reagent in organic synthesis. It is utilized for:
- Intermediates in Synthesis : The compound acts as an intermediate in the preparation of more complex molecules, facilitating the synthesis of diverse organic compounds.
- Chemical Reactions : It can undergo oxidation, reduction, and nucleophilic substitution reactions, making it versatile for various synthetic pathways.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Oxides/Ketones |
| Reduction | Sodium borohydride | Amines |
| Substitution | Halides/Amines | Substituted Hydrazones |
Biology
Recent studies have indicated potential biological activities of this compound:
- Antimicrobial Properties : The compound has been evaluated for its ability to inhibit microbial growth.
- Anticancer Activity : Preliminary investigations suggest it may exhibit anticancer properties by interacting with specific cellular targets, potentially disrupting cancer cell proliferation .
Medicine
In medicinal chemistry, this compound is being researched for:
- Therapeutic Effects : It is considered a lead compound for drug development due to its biological activity.
- Mechanism of Action : The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, which may inhibit their activity and disrupt biochemical pathways .
Industry
This compound finds applications in industrial processes:
- Dyes and Pigments Production : The compound is utilized in the synthesis of dyes and pigments due to its reactive functional groups.
- Chemical Manufacturing : It serves as a precursor for various industrial chemicals .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on different cancer cell lines. The results indicated significant inhibition of cell growth at specific concentrations, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Properties
Research conducted on the antimicrobial efficacy of this compound demonstrated its ability to inhibit the growth of several bacterial strains. The study highlights its potential use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of ethyl (3E)-3-(2-phenylhydrazin-1-ylidene)butanoate involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues: Ethyl Esters with Varied Substituents
Ethyl esters are widely studied for their applications in flavors, fragrances, and pharmaceuticals. Below is a comparative analysis of ethyl (3E)-3-(2-phenylhydrazin-1-ylidene)butanoate with analogous esters:
Table 1: Comparative Properties of Ethyl Esters
Key Observations:
Volatility and Stability: Simpler esters like ethyl crotonate and ethyl 2-methylbutanoate exhibit higher volatility, as evidenced by their rapid loss during chromatographic washings . this compound, with its bulky phenylhydrazin-ylidene group, is expected to have lower volatility and greater thermal stability compared to linear esters (e.g., ethyl hexanoate).
Functional Group Impact :
- The phenylhydrazin-ylidene moiety in the target compound distinguishes it from esters with alkyl or sulfonyl substituents. This group may influence tautomerization behavior and nucleophilic reactivity, contrasting with the α,β-unsaturated system in ethyl crotonate .
- The sulfonyl hydrazide derivative (Table 1, last entry) demonstrates enhanced biological activity (e.g., enzyme inhibition) due to the electron-withdrawing sulfonyl group, whereas the phenylhydrazine group in the target compound may exhibit different binding interactions .
This highlights the trade-off between functional group complexity and application specificity.
Table 2: Hydrazine Derivatives Comparison
Key Findings:
- Synthetic Complexity : The target compound’s synthesis likely involves straightforward condensation of phenylhydrazine with a β-ketoester, contrasting with the multi-step routes required for sulfonyl hydrazides or triazole derivatives .
- Biological Relevance : Unlike sulfonyl hydrazides (enzyme inhibitors) or triazole carbamates (anticancer agents), the phenylhydrazin-ylidene group in the target compound lacks documented therapeutic activity, underscoring its role as a process-related impurity .
Biological Activity
Ethyl (3E)-3-(2-phenylhydrazin-1-ylidene)butanoate, with the molecular formula CHNO, is an organic compound belonging to the hydrazone class. This compound has garnered attention in medicinal chemistry due to its potential biological activities , particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The structure of this compound features a hydrazone functional group, which is crucial for its biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 220.27 g/mol |
| Appearance | Yellowish liquid |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of specific biochemical pathways, leading to its observed antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated that derivatives of hydrazones showed promising antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 μg/mL against Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Evaluation
In a comparative study of hydrazone derivatives, this compound was evaluated alongside other compounds for its antibacterial efficacy:
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | 100 | Moderate antibacterial |
| Ethyl (2Z)-2-(2-phenylhydrazin-1-ylidene)propanoate | 75 | Strong antibacterial |
| Ethyl (2Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate | 150 | Moderate antibacterial |
Anticancer Activity
This compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Research Findings on Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 20 | Significant inhibition |
| HeLa (Cervical Cancer) | 15 | High cytotoxicity |
| A549 (Lung Cancer) | 25 | Moderate inhibition |
Comparative Analysis with Similar Compounds
This compound is unique compared to other hydrazone derivatives due to its specific structural configuration. This uniqueness may confer distinct biological properties that enhance its efficacy as a therapeutic agent.
Comparison Table
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | Significant |
| Ethyl (2Z)-2-(4-bromo-phenylhydrazin-1-ylidene)propanoate | Strong | Moderate |
| Ethyl (4-methylthiazolium iodide) | Low | High |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl (3E)-3-(2-phenylhydrazin-1-ylidene)butanoate, and what factors influence the stereoselectivity of the (3E) configuration?
- Methodological Answer : The compound is synthesized via condensation of phenylhydrazines with β-keto esters like ethyl 4-chloro-3-oxobutanoate. Reaction conditions (temperature, solvent polarity, and catalyst presence) critically influence stereoselectivity. For example, polar solvents stabilize the (3E) isomer through hydrogen bonding, as confirmed by X-ray crystallography . Kinetic control (e.g., rapid quenching) favors the (3E) configuration, while prolonged reaction times may lead to thermodynamic equilibration .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are contradictory spectral data resolved?
- Methodological Answer : 1H/13C NMR, IR, and X-ray diffraction are critical. Discrepancies in NMR assignments (e.g., hydrazone proton shifts) are resolved using 2D techniques (COSY, NOESY) and cross-referencing with crystallographic data. For instance, X-ray analysis confirms the (3E) geometry via dihedral angles (e.g., C=N–N–C torsion < 10°), resolving ambiguities in NOE correlations .
Q. How does solvent choice impact reaction outcomes in the synthesis of this compound?
- Methodological Answer : Solvent polarity and proticity dictate reaction pathways. Polar aprotic solvents (e.g., DMF) stabilize transition states via dipole interactions, favoring hydrazone formation. Protic solvents (e.g., ethanol) may promote tautomerization, requiring real-time monitoring via HPLC to track isomer ratios .
Advanced Research Questions
Q. What computational strategies can predict tautomeric equilibria and electronic properties of this compound in different environments?
- Methodological Answer : Density Functional Theory (DFT) with solvent continuum models (e.g., PCM) calculates tautomer stability and solvatochromic effects. Comparing computed UV-Vis spectra (TD-DFT) with experimental data identifies dominant tautomers. For example, the enol-keto equilibrium can be modeled by comparing Gibbs free energies in solvents of varying dielectric constants .
Q. How can factorial design optimize synthetic yield while minimizing byproducts in multi-step reactions involving this compound?
- Methodological Answer : A 2k factorial design evaluates variables (temperature, catalyst loading, stoichiometry). Response Surface Methodology (RSM) identifies interactions; e.g., excess hydrazine may increase yield but also hydrolysis byproducts. Central Composite Design (CCD) optimizes conditions, as demonstrated in analogous heterocyclic syntheses .
Q. What mechanistic insights can be gained from kinetic isotope effects (KIEs) in the formation of this hydrazone derivative?
- Methodological Answer : Deuterium labeling at the β-keto ester’s α-position (C-3) reveals rate-determining steps. Primary KIEs (kH/kD > 2) suggest proton transfer is rate-limiting, while secondary KIEs (kH/kD ≈ 1) indicate concerted mechanisms. Isotopic tracing via LC-MS validates intermediates .
Q. How does this compound behave as a ligand in coordination chemistry, and what techniques validate its metal-binding modes?
- Methodological Answer : Synthesis of metal complexes (e.g., Cu(II), Fe(III)) under inert conditions followed by spectroscopic analysis (EPR for paramagnetic species, UV-Vis for d-d transitions). Single-crystal X-ray diffraction confirms binding geometry (e.g., bidentate vs. monodentate), while cyclic voltammetry assesses redox activity .
Data Contradiction and Validation
Q. How to reconcile discrepancies between theoretical (DFT) and experimental NMR chemical shifts?
- Methodological Answer : Optimize DFT geometries using hybrid functionals (e.g., B3LYP) with dispersion corrections. Incorporate solvent effects explicitly via molecular dynamics simulations. Statistical metrics (e.g., RMSD < 0.5 ppm for 1H NMR) validate computational models. Outliers may indicate unaccounted tautomers or aggregation effects .
Q. What strategies resolve conflicting results in catalytic applications of this compound?
- Methodological Answer : Control experiments (e.g., radical traps, isotopic labeling) identify active species. For example, TEMPO quenching tests confirm/rule out radical pathways in oxidation reactions. Cross-validation using multiple characterization tools (e.g., in-situ IR, mass spectrometry) isolates catalytic intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
